N',2,2-triphenylacetohydrazide
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Overview
Description
N’,2,2-triphenylacetohydrazide is an organic compound with the molecular formula C20H18N2O It is characterized by the presence of three phenyl groups attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2,2-triphenylacetohydrazide typically involves the reaction of benzophenone hydrazone with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain pure N’,2,2-triphenylacetohydrazide .
Industrial Production Methods
Industrial production of N’,2,2-triphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N’,2,2-triphenylacetohydrazide into its reduced forms, such as hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N’,2,2-triphenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: N’,2,2-triphenylacetohydrazide is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’,2,2-triphenylacetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N’,2,2-triphenylacetohydrazide: This compound has an additional hydroxyl group, which may alter its chemical and biological properties.
N’,2,2-diphenylacetohydrazide: Lacks one phenyl group compared to N’,2,2-triphenylacetohydrazide, resulting in different reactivity and applications.
Uniqueness
N’,2,2-triphenylacetohydrazide is unique due to its three phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N',2,2-triphenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRRACINGWQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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